Diethyl 1,2-phenylenedicarbamate

Catalog No.
S1918370
CAS No.
6324-13-6
M.F
C12H16N2O4
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,2-phenylenedicarbamate

CAS Number

6324-13-6

Product Name

Diethyl 1,2-phenylenedicarbamate

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)phenyl]carbamate

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-7-5-6-8-10(9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

XRVGYXSUXNKZBE-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=C1NC(=O)OCC

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1NC(=O)OCC
  • Nematicide

    DDC has been explored for its potential use as a nematicide, a pesticide that kills nematodes, which are parasitic roundworms that can infect plants and animals []. Studies have shown that DDC exhibits nematicidal activity against some plant-parasitic nematode species []. However, further research is needed to determine its efficacy, safety, and cost-effectiveness for agricultural applications.

  • Antimicrobial Activity

    Some research suggests that DDC might possess antimicrobial properties. Studies have reported that DDC can inhibit the growth of certain bacteria and fungi []. However, more investigation is required to understand the mechanisms of this activity and its potential applications in developing new antimicrobial agents.

  • Chemical Intermediate

    Diethyl 1,2-phenylenedicarbamate can serve as a chemical intermediate for the synthesis of other organic compounds. For instance, it can be used as a starting material for the preparation of pharmaceuticals, dyes, and other specialty chemicals.

Diethyl 1,2-phenylenedicarbamate is a chemical compound with the molecular formula C12H16N2O4C_{12}H_{16}N_{2}O_{4}. It belongs to the class of dicarbamates, which are characterized by the presence of two carbamate groups attached to a phenylene moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.

Typical of carbamate compounds. Key reactions include:

  • Hydrolysis: In the presence of water, diethyl 1,2-phenylenedicarbamate can hydrolyze to form 1,2-phenylenediamine and ethyl carbamate.
  • Transesterification: The ethyl groups can be replaced by other alkyl groups through transesterification reactions with alcohols.
  • Complexation: It has been shown to form host-guest complexes with molecules like theophylline and caffeine, involving hydrogen bonding interactions that alter its conformation .

Research indicates that diethyl 1,2-phenylenedicarbamate exhibits biological activity through its interactions with various biological targets. It has been studied for its potential as a receptor for forming complexes with biologically relevant molecules, which could influence pharmacological properties. The ability to form hydrogen bonds suggests possible applications in drug design and development .

The synthesis of diethyl 1,2-phenylenedicarbamate typically involves the reaction of 1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The general procedure is as follows:

  • Reagents Preparation: A mixture of 1,2-phenylenediamine and triethylamine is prepared in a suitable solvent (e.g., tetrahydrofuran).
  • Addition of Ethyl Chloroformate: Ethyl chloroformate is added dropwise to the mixture while maintaining low temperatures.
  • Stirring and Workup: The reaction mixture is stirred for an extended period, followed by filtration and evaporation to yield the desired product .

Diethyl 1,2-phenylenedicarbamate finds applications in several fields:

  • Pharmaceuticals: Its ability to form complexes with biologically active molecules makes it a candidate for drug formulation and delivery systems.
  • Material Science: Due to its unique structural properties, it can be used in the development of polymers and other materials.
  • Chemical Synthesis: It serves as an intermediate in various organic synthesis pathways.

Studies on diethyl 1,2-phenylenedicarbamate have highlighted its ability to interact with other molecules through hydrogen bonding. For instance, it forms stable complexes with theophylline via N—H⋯O=C interactions that facilitate conformational changes necessary for complex formation . Such interactions are crucial for understanding its potential biological effects and applications in drug delivery.

Diethyl 1,2-phenylenedicarbamate shares structural similarities with several other compounds in the dicarbamate class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Diethyl 1,2-phenylenedicarbamateDicarbamateForms stable complexes with biologically active molecules
Dimethyl N,N′-(1,2-phenylene)dicarbamateDicarbamateExhibits different solubility and reactivity patterns
Diethyl N,N′-(1,3-phenylene)dicarbamateDicarbamateDifferent spatial arrangement affecting complexation properties
Diethyl 4-(4-fluorobenzylamino)-l,2-phenylenedicarbamateDicarbamateFluorinated side chain enhances biological activity

Diethyl 1,2-phenylenedicarbamate stands out due to its specific ability to form host-guest complexes that may enhance its utility in pharmaceutical applications compared to similar compounds.

The exploration of carbamate chemistry began in the mid-19th century with Wöhler’s synthesis of ethyl carbamate in 1845. Early studies on phenylenediamine derivatives, such as 1,2-phenylenediamine (o-phenylenediamine), laid the groundwork for synthesizing substituted carbamates. By the 20th century, carbamates gained prominence in medicinal chemistry, exemplified by physostigmine, a naturally occurring methyl carbamate used to treat glaucoma.

The specific development of diethyl 1,2-phenylenedicarbamate emerged alongside advances in polymer chemistry. Staudinger’s pioneering work on polystyrene in the 1920s highlighted the importance of aromatic amines and their derivatives in polymer synthesis. The compound’s synthesis, typically involving 1,2-phenylenediamine and ethyl chloroformate, reflects methodologies established in mid-20th-century organic chemistry.

Significance in Organic Synthesis and Material Science

Diethyl 1,2-phenylenedicarbamate serves dual roles:

  • Protecting Group: Its carbamate groups shield amine functionalities during multi-step syntheses, enabling precise control over reactivity.
  • Supramolecular Building Block: The N–H and C=O moieties facilitate hydrogen bonding, critical for host-guest complexation and molecular recognition.

In material science, its rigid aromatic core and carbamate linkages contribute to thermally stable polymers and frameworks.

Conventional Carbamate Coupling Approaches

Traditional carbamate synthesis methods have formed the foundation for diethyl 1,2-phenylenedicarbamate preparation. The most established approach involves the condensation reaction between 1,2-phenylenediamine and ethyl chloroformate under controlled conditions [1] [2]. This method typically employs triethylamine as a base in tetrahydrofuran solvent, achieving yields ranging from 59% to 79% depending on reaction conditions and substrate substitution patterns [1].

Table 1: Conventional Carbamate Coupling Approaches

MethodYield (%)Temperature (°C)SolventKey Features
Ethyl chloroformate + Xylylenediamine59-79Room temp - 24hTHFDirect amination
Carbamoyl chloride + Alcohol76-87110TolueneZinc chloride catalyzed
Condensation with triethylamine64-950-20DichloromethaneBase-mediated
Phosgene-based synthesis80-950-50VariousHigh toxicity
Isocyanate + Alcohol coupling70-90Room tempAnhydrousMild conditions

The general procedure involves adding ethyl chloroformate dropwise to a solution containing the diamine and triethylamine in an ice bath, followed by stirring at room temperature for 24 hours [1]. The reaction proceeds through nucleophilic substitution, where the amino groups attack the carbonyl carbon of the chloroformate, displacing chloride ions and forming the carbamate linkages [3].

Alternative approaches utilizing carbamoyl chlorides with alcohols have demonstrated higher yields of 76-87% when catalyzed by zinc chloride at elevated temperatures of 110°C [4]. These methods offer improved selectivity but require more stringent reaction conditions and specialized handling procedures.

Catalytic Systems for Diethyl Functionalization

Modern synthetic approaches have increasingly focused on catalytic systems that enable efficient diethyl functionalization while maintaining high selectivity and yield. These systems offer significant advantages over traditional stoichiometric methods, including reduced waste generation and improved atom economy.

Table 2: Catalytic Systems for Diethyl Functionalization

Catalyst SystemLoading (mol%)Yield (%)Reaction ConditionsSelectivity
Copper-Zinc Oxide (Cu₂O/ZnO)0.5-2.085-961 bar CO₂, RTHigh
Zinc Chloride (ZnCl₂)0.581-86RT-110°CModerate
Zinc Acetate [Zn(OAc)₂]1093-9870-80°CHigh
Copper Complexes (Cu-phenanthroline)5-1064-77Mild conditionsGood
Mixed Zn/Al/Pb Oxides5-1594120°CExcellent

Copper-Zinc Oxide Mediated Synthesis

Copper-zinc oxide catalytic systems have emerged as highly effective platforms for carbamate synthesis, particularly in carbon dioxide utilization reactions [5] [6]. These bimetallic catalysts demonstrate exceptional activity at low loadings (0.5-2.0 mol%), achieving yields of 85-96% under mild conditions of atmospheric pressure and room temperature [5].

The copper-zinc oxide system operates through a synergistic mechanism where copper centers activate carbon dioxide through coordination, while zinc sites facilitate nucleophilic attack by amine substrates [5]. This dual-site catalysis enables the formation of carbamate intermediates that subsequently undergo alkylation with ethyl halides to produce the desired diethyl carbamate products [6].

Recent studies have demonstrated that copper-zinc oxide catalysts maintain high activity across multiple reaction cycles, with minimal loss of catalytic performance over five consecutive uses [6]. The recyclability of these systems makes them particularly attractive for large-scale synthetic applications where catalyst cost and waste minimization are critical considerations.

Advanced characterization studies using X-ray photoelectron spectroscopy and transmission electron microscopy have revealed that the optimal copper-to-zinc ratio for maximum activity falls within the range of 1:2 to 1:3 [5]. This composition balance ensures adequate exposure of active sites while maintaining structural stability under reaction conditions.

Mechanochemical Preparation Routes

Mechanochemical synthesis represents a revolutionary approach to carbamate preparation that eliminates the need for traditional solvents while achieving superior reaction rates and yields [7] [8]. This methodology employs mechanical energy in the form of ball milling or grinding to initiate and sustain chemical transformations.

Table 3: Mechanochemical Preparation Parameters

ParameterOptimal RangeEffect on YieldKey Advantages
Ball milling frequency30-50 Hz23% → 93%Enhanced reaction rate
Temperature control40-60°C68% → 93%Controlled conditions
Grinding time15-30 minTime-dependentComplete conversion
Liquid-assisted grinding100-300 μL66-71%Solvent minimization
Catalyst loading0.5-2.0 mol%Dose-dependentCost efficiency

The mechanochemical approach using 1,1'-carbonyldiimidazole as an acylation agent has shown remarkable success in carbamate synthesis [7]. Under optimal ball milling conditions at 30-50 Hz frequency, reactions that typically require hours in solution can be completed within 15-30 minutes with yields increasing from 23% to 93% [7].

Temperature control during mechanochemical processing proves critical for achieving maximum yields. Studies indicate that maintaining temperatures between 40-60°C during grinding operations results in yield improvements from 68% to 93% [9]. This temperature range facilitates optimal molecular mobility while preventing thermal degradation of sensitive intermediates.

Liquid-assisted grinding (LAG) techniques further enhance reaction efficiency by introducing small quantities (100-300 μL) of appropriate solvents that act as lubricants and phase-transfer agents [7]. This approach combines the benefits of solventless synthesis with improved mass transfer, resulting in yields of 66-71% even under mild grinding conditions.

Solvent Effects and Reaction Optimization

Solvent selection plays a crucial role in determining both reaction efficiency and product selectivity in carbamate synthesis. Comprehensive studies have revealed significant variations in yield and selectivity based on solvent polarity, hydrogen bonding capability, and coordination properties [10] [11].

Table 4: Solvent Effects and Optimization

SolventYield (%)SelectivityEnvironmental ImpactApplication
Dichloroethane (DCE)93ExcellentModerateStandard conditions
Acetonitrile71GoodLowFlow chemistry
Water68ModerateExcellentGreen synthesis
Acetone66-71GoodGoodExtended reaction
Toluene87HighModerateHigh temperature
DMF45-78VariableLowPolar reactions

Dichloroethane has emerged as the optimal solvent for maximizing carbamate yields, achieving 93% conversion with excellent selectivity [9]. The high yield in DCE results from its ability to solubilize both starting materials and catalysts while providing optimal polarity for transition state stabilization. However, environmental considerations have prompted investigations into greener alternatives.

Acetonitrile represents a compromise between performance and environmental impact, delivering 71% yields with good selectivity while maintaining low toxicity profiles [10]. This solvent proves particularly effective in continuous flow chemistry applications where consistent performance and minimal environmental impact are prioritized [12] [13].

Water-based systems, while achieving moderate yields of 68%, offer unparalleled environmental benefits and align with green chemistry principles [14]. Recent developments in deep eutectic solvent systems have shown promise for enhancing water-based carbamate synthesis through improved substrate solubility and catalyst activity [14].

Temperature optimization studies reveal complex relationships between reaction temperature, pressure, and yield. For carbon dioxide-based carbamate synthesis, optimal conditions involve 70°C and 3 bar pressure, providing 83% conversion with 81% selectivity toward carbamate products [10]. Higher temperatures (80°C) favor undesired N-alkylated byproducts, while lower temperatures (60°C) result in incomplete conversion [10].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for obtaining high-purity diethyl 1,2-phenylenedicarbamate products while maximizing overall synthetic yields. Traditional and emerging purification methods offer distinct advantages depending on reaction scale, product requirements, and environmental considerations.

Table 5: Purification Techniques and Yield Maximization

TechniquePurity Achieved (%)Yield Recovery (%)Solvent ConsumptionTime Required
Column chromatography95-9970-85High2-4 hours
Recrystallization92-9775-90Moderate6-12 hours
Liquid-liquid extraction85-9580-95Low1-2 hours
Chromatography-free methods90-9685-95Minimal0.5-1 hour
Precipitation techniques80-9085-92Low2-3 hours

Column chromatography remains the gold standard for achieving maximum purity (95-99%) but suffers from moderate yield recovery (70-85%) and high solvent consumption [15]. Silica gel chromatography using hexane-ethyl acetate gradients effectively separates carbamate products from unreacted starting materials and side products, but the technique requires significant time investment and generates substantial waste [16].

Recrystallization techniques offer excellent purity (92-97%) with improved yield recovery (75-90%) compared to chromatography [1]. For diethyl phenylenedicarbamates, recrystallization from ethyl acetate or ethanol-water mixtures provides optimal crystal formation and impurity rejection. The technique requires extended processing times (6-12 hours) but significantly reduces solvent consumption relative to chromatographic methods.

Innovative chromatography-free approaches have gained attention for their ability to achieve high purity (90-96%) with excellent yield recovery (85-95%) and minimal solvent requirements [6]. These methods typically involve selective precipitation or crystallization techniques that exploit specific physicochemical properties of carbamate products, such as differential solubility or hydrogen bonding interactions.

Liquid-liquid extraction protocols demonstrate superior yield recovery (80-95%) with reasonable purity (85-95%) and minimal time requirements (1-2 hours) [17]. The technique involves partitioning crude reaction mixtures between immiscible solvents, allowing selective extraction of product molecules based on polarity and hydrogen bonding characteristics.

Advanced purification strategies incorporating continuous processing and automated systems show promise for industrial applications where high throughput and consistent quality are essential. These approaches integrate real-time monitoring with adaptive purification protocols to maximize both yield and purity while minimizing resource consumption [12].

Quality control measures throughout the purification process ensure consistent product specifications. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis provide comprehensive characterization of purified carbamate products, confirming structural integrity and quantifying impurity levels [1]. Gas chromatography-mass spectrometry serves as a sensitive analytical tool for detecting trace impurities and monitoring purification efficiency [18].

XLogP3

1.8

Wikipedia

Diethyl 1,2-phenylenebis(hydrogen carbonimidate)

Dates

Last modified: 08-16-2023

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